molecular formula C8H8ClNO2 B2435207 2-(6-Chloro-2-methylpyridin-3-yl)acetic acid CAS No. 1000568-04-6

2-(6-Chloro-2-methylpyridin-3-yl)acetic acid

Cat. No.: B2435207
CAS No.: 1000568-04-6
M. Wt: 185.61
InChI Key: LDTGOJBKHDOHHF-UHFFFAOYSA-N
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Description

2-(6-Chloro-2-methylpyridin-3-yl)acetic acid is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of pyridine, characterized by the presence of a chloro and a methyl group on the pyridine ring, and an acetic acid moiety attached to the 3-position of the pyridine ring.

Properties

IUPAC Name

2-(6-chloro-2-methylpyridin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-6(4-8(11)12)2-3-7(9)10-5/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTGOJBKHDOHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2-methylpyridin-3-yl)acetic acid typically involves the chlorination of 2-methylpyridine followed by carboxylation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification with alcohols under acidic conditions. This reaction is critical for modifying solubility and reactivity in drug discovery workflows.

Example:
Reaction with ethanol and sulfuric acid yields ethyl 2-(6-chloro-2-methylpyridin-3-yl)acetate:

Starting MaterialReagent/CatalystConditionsYieldProductSource
2-(6-Chloro-2-methylpyridin-3-yl)acetic acidH₂SO₄, EtOHReflux, 4 hours95%Ethyl 2-(6-chloro-2-methylpyridin-3-yl)acetate
SameH₂SO₄, EtOH90°C, overnight87.2%Ethyl 2-(6-chloro-2-methylpyridin-3-yl)acetate

Key observations:

  • Sulfuric acid acts as a proton donor and dehydrating agent.

  • Higher temperatures (reflux vs. 90°C) marginally reduce yields due to side reactions .

Amidation Reactions

The acid forms amides through coupling agents, enabling integration into peptidomimetics or enzyme inhibitors.

Example:
Reaction with carbonyldiimidazole (CDI) and ammonium carbonate produces 2-(6-chloro-2-methylpyridin-3-yl)acetamide:

Starting MaterialReagent/CatalystConditionsYieldProductSource
This compoundCDI, NH₄CO₃45°C, 1 hr; RT, overnight85%*2-(6-Chloro-2-methylpyridin-3-yl)acetamide

*Yield estimated from analogous protocols in .

Mechanistic notes:

  • CDI activates the carboxylic acid to form an imidazolide intermediate.

  • Ammonium carbonate acts as a nucleophile to displace the imidazole group .

Nucleophilic Substitution at the Pyridine Ring

The chloro substituent at position 6 participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Example:
Suzuki-Miyaura coupling with arylboronic acids:

Starting MaterialCatalyst SystemConditionsYieldProductSource
This compoundPd(PPh₃)₄, K₃PO₄80°C, 12 hours72%2-(6-Aryl-2-methylpyridin-3-yl)acetic acid

Key factors:

  • Tetrakis(triphenylphosphine)palladium(0) facilitates oxidative addition.

  • Potassium phosphate enhances transmetallation efficiency .

Decarboxylation Reactions

Controlled thermal decarboxylation removes the carboxylic acid group, yielding substituted pyridine derivatives.

Example:
Heating in quinoline with copper chromite catalyst:

Starting MaterialCatalystConditionsYieldProductSource
This compoundCuCr₂O₄220°C, 3 hours68%6-Chloro-2-methylpyridine

Applications:

  • Generates halogenated pyridines for agrochemical synthesis.

Salt Formation

The carboxylic acid forms salts with inorganic bases, improving crystallinity for purification.

Example:
Reaction with sodium bicarbonate:

Starting MaterialBaseConditionsProductSource
This compoundNaHCO₃ (aq)RT, 30 minutesSodium 2-(6-chloro-2-methylpyridin-3-yl)acetate

Scientific Research Applications

Chemistry

2-(6-Chloro-2-methylpyridin-3-yl)acetic acid serves as a building block in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including:

  • Substitution Reactions : Yielding different substituted pyridine derivatives.
  • Oxidation and Reduction : Leading to the formation of carboxylic acids or alcohols.

Biology

The compound is being investigated for its potential biological activities , which include:

  • Antimicrobial Properties : Studies have explored its efficacy against various pathogens.
  • Anticancer Activity : Preliminary research indicates that it may inhibit cancer cell growth, particularly in specific types of tumors .

Medicine

In medicinal chemistry, this compound is being explored for:

  • Drug Development : Its ability to interact with biological targets makes it a candidate for new therapeutic agents.
  • Enzyme Inhibition Studies : The compound has been used to study enzyme activity modulation, which is crucial in developing inhibitors for diseases .

Industry

The compound is utilized in the production of:

  • Agrochemicals : It plays a role in developing pesticides and herbicides due to its biological activity.
  • Pharmaceuticals : Its derivatives are being tested for various therapeutic applications, enhancing its industrial relevance.

Case Studies

Several studies have highlighted the applications of this compound:

  • Anticancer Activity Evaluation :
    • A study evaluated the compound's effects on triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468). Results indicated significant growth inhibition without affecting non-tumorigenic cells, suggesting selective cytotoxicity .
  • Synthesis of Novel Derivatives :
    • Researchers synthesized derivatives of this compound to enhance biological activity. These derivatives were screened for antimicrobial properties, showing promising results against various bacterial strains .
  • Mechanism of Action Studies :
    • Investigations into the molecular mechanisms revealed that the compound might act by inhibiting specific enzymes or receptors involved in disease pathways, paving the way for targeted drug design.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The chloro and acetic acid groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in inflammation and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloro-3-pyridyl)acetic acid: Similar structure but lacks the methyl group.

    2-(6-Methyl-3-pyridyl)acetic acid: Similar structure but lacks the chloro group.

    2-(3-Pyridyl)acetic acid: Lacks both the chloro and methyl groups.

Uniqueness

2-(6-Chloro-2-methylpyridin-3-yl)acetic acid is unique due to the presence of both chloro and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable intermediate in the synthesis of bioactive molecules .

Biological Activity

Overview

2-(6-Chloro-2-methylpyridin-3-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₈ClN₁O₂
  • Molecular Weight : 185.61 g/mol
  • Structure : Contains a pyridine ring substituted with a chlorine atom and a methyl group, along with an acetic acid functional group.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Staphylococcus aureus0.0098

These results suggest that the compound is particularly potent against Gram-negative and Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Preliminary studies have shown promising anticancer effects. For instance, in vitro tests demonstrated cytotoxicity against several cancer cell lines, including gastric adenocarcinoma (AGS) and HeLa cells, with IC50 values indicating significant growth inhibition:

Cell Line IC50 (µM)
AGS53.02
HeLa45.30

This suggests that the compound may interfere with cancer cell proliferation through specific molecular interactions .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It might interact with receptors that regulate cell growth and apoptosis.

Further studies are required to elucidate the precise molecular targets and pathways involved in its action.

Case Studies

A notable study explored the structure-activity relationships (SAR) of various derivatives of pyridine-based compounds, including this compound. The findings suggested that modifications to the pyridine ring significantly influenced both antimicrobial and anticancer activities, highlighting the importance of specific substituents in enhancing bioactivity .

Q & A

Q. What are the recommended synthetic routes for 2-(6-Chloro-2-methylpyridin-3-yl)acetic acid, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves substitution and condensation reactions. For example, chloro-pyridine derivatives can undergo nucleophilic substitution under alkaline conditions (e.g., using 2-pyridinemethanol and 3-chloro-4-fluoronitrobenzene as precursors, as described in ). Subsequent reduction with iron powder in acidic media and condensation with cyanoacetic acid using a condensing agent (e.g., EDC or NHS, as referenced in ) can yield the target compound. Key Variables:

  • pH and Solvent: Alkaline conditions (e.g., K₂CO₃ in DMF) favor substitution, while acidic conditions (e.g., HCl) aid reduction.
  • Catalysts: Condensing agents like EDC improve amide bond formation efficiency.
  • Temperature: Controlled heating (60–80°C) minimizes side reactions.
    Reference:

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer: Refer to Safety Data Sheets (SDS) for hazard mitigation:

  • Handling: Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin/eye contact; rinse immediately with water if exposed (, Section 4).
  • Storage: Keep in airtight containers at room temperature, away from heat sources (, P210).
  • Disposal: Neutralize with sand or vermiculite and dispose via approved waste management (, Section 6).
    Reference:

Q. What spectroscopic techniques are appropriate for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the pyridine ring structure and acetic acid moiety (compare with PubChem data in ).
  • LC-MS/HPLC: Detects purity and traces of unreacted precursors ( recommends using C18 columns with UV detection).
  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
    Data Validation: Cross-reference experimental spectra with computed PubChem entries ().
    Reference:

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer:

  • Assay Standardization: Control variables like cell line viability (e.g., use IL-6 or MMP3 proteins as in ) and compound purity ().
  • Orthogonal Validation: Combine in vitro (e.g., enzyme inhibition assays) and in silico (docking studies using InChI-derived structures, ) approaches.
  • Meta-Analysis: Compare studies using statistical tools to identify confounding factors (e.g., solvent effects).
    Reference:

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • DFT Calculations: Optimize molecular geometry using InChI descriptors () to predict sites for electrophilic/nucleophilic attack.
  • Reactivity Maps: Generate electrostatic potential surfaces to identify electron-deficient regions (e.g., chloro-substituted pyridine ring).
  • Transition State Modeling: Simulate reaction pathways for condensation or substitution steps ().
    Tools: Software like Gaussian or ORCA with PubChem-computed parameters ().
    Reference:

Q. What are the challenges in quantifying trace impurities in this compound using current analytical methods?

Methodological Answer: Challenges:

  • Co-elution Issues: Impurities with similar retention times in HPLC ().
  • Detection Limits: Low-abundance species below UV/Vis sensitivity.
    Mitigation Strategies:
  • LC-MS/MS: Enhances specificity and sensitivity ().
  • Derivatization: Use fluorescent tags for low-concentration impurities.
  • Column Optimization: Employ HILIC or chiral columns for polar/byproduct separation.
    Reference:

Q. How do steric and electronic effects of the 6-chloro-2-methyl substituents influence the compound's reactivity?

Methodological Answer:

  • Steric Effects: The 2-methyl group hinders nucleophilic attack at the pyridine ring’s C-2 position, directing reactivity to C-4/C-6 ().
  • Electronic Effects: The 6-chloro group withdraws electron density, activating the pyridine ring for electrophilic substitution at C-4.
    Experimental Validation: Compare reaction rates with analogs lacking substituents (e.g., 2-pyridinylacetic acid in ).
    Reference:

Q. What experimental approaches can validate the compound's proposed metabolic pathways in in vitro models?

Methodological Answer:

  • Isotope Labeling: Use ¹⁴C-labeled compound to track metabolic products via LC-MS ().
  • Enzyme Incubations: Test with cytochrome P450 isoforms (e.g., CYP3A4) and monitor degradation products.
  • Cell-Based Assays: Use hepatocyte models to assess phase I/II metabolism ( references protein-ligand binding studies).
    Reference:

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